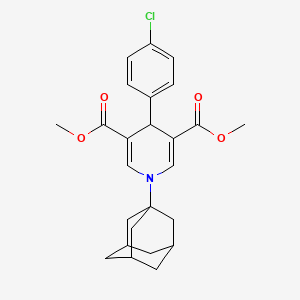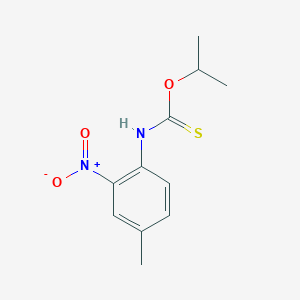![molecular formula C18H19N3O3S B3984361 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide](/img/structure/B3984361.png)
2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide
説明
2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide, also known as NPTB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. NPTB belongs to the class of compounds known as thioethers, which are known for their ability to interact with biological molecules.
作用機序
The mechanism of action of 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide involves its ability to interact with specific receptors in the brain. This compound has been shown to bind to the alpha7 nicotinic acetylcholine receptor and the GABA receptor. By binding to these receptors, this compound can modulate their activity, leading to changes in neuronal signaling and ultimately affecting physiological processes such as learning and memory.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In studies involving the alpha7 nicotinic acetylcholine receptor, this compound has been shown to enhance receptor activity, leading to increased calcium influx and improved cognitive function. In studies involving the GABA receptor, this compound has been shown to increase the activity of the receptor, leading to increased inhibition and reduced neuronal excitability.
実験室実験の利点と制限
One of the advantages of using 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide in lab experiments is its ability to selectively interact with specific receptors in the brain. This allows researchers to study the role of these receptors in various physiological processes. Another advantage of using this compound is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to fully understand its potential side effects.
将来の方向性
There are numerous future directions for research involving 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide. One potential area of research is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of research is the study of the role of this compound in other physiological processes such as inflammation and immune function. Additionally, further research is needed to fully understand the potential side effects of this compound and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound has been shown to selectively interact with specific receptors in the brain, leading to changes in neuronal signaling and ultimately affecting physiological processes such as learning and memory. While further research is needed to fully understand the potential applications of this compound, it has the potential to be a valuable tool for studying the role of specific receptors in the brain and developing new treatments for neurological disorders.
科学的研究の応用
2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide has been used as a research tool in various scientific studies. One of the primary applications of this compound is in the field of neuroscience, where it has been used to study the role of certain receptors in the brain. This compound has been shown to bind to the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory. This compound has also been used in studies involving the GABA receptor, which is a major inhibitory receptor in the brain. This compound has been shown to modulate the activity of the GABA receptor, which could have potential therapeutic applications for conditions such as anxiety and epilepsy.
特性
IUPAC Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(19-14-6-2-1-3-7-14)13-25-17-12-15(20-10-4-5-11-20)8-9-16(17)21(23)24/h1-3,6-9,12H,4-5,10-11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYDBTGFLHQWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,6-diphenyl-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B3984291.png)
![1-[(mesityloxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984296.png)









![9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one](/img/structure/B3984347.png)
![2-ethoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984367.png)
